molecular formula C19H27N3O4S B2818439 1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1019105-69-1

1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2818439
CAS RN: 1019105-69-1
M. Wt: 393.5
InChI Key: IOHHWRNXAFANTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H27N3O4S and its molecular weight is 393.5. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides in Clinical Treatment and Research

Bacterial Infections

Sulfonamides, like Gantrisin® (sulfisoxazole), have been historically significant in treating bacterial infections, including bacterial meningitis. Their bacteriostatic properties were crucial before the widespread use of antibiotics (Rhoads, Svec, & Rohr, 1950).

Drug Hypersensitivity

Research has explored the genetic predispositions to sulfonamide hypersensitivity reactions, such as slow acetylation phenotypes, highlighting the importance of understanding metabolic pathways and individual responses to drug treatments (Rieder et al., 1991).

Pharmacogenetics

Studies have investigated the role of genetic polymorphisms in the detoxification of sulfonamides, providing insights into personalized medicine and the prediction of drug hypersensitivity reactions (Sacco et al., 2012).

properties

IUPAC Name

1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-7-21(8-2)27(24,25)19-15(5)20-22(16(19)6)18(23)12-26-17-10-9-13(3)11-14(17)4/h9-11H,7-8,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHHWRNXAFANTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)COC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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